(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Overview
Description
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C13H18O5S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry & Model Studies :
- It serves as an olguine analog and can be used for further model studies (Valverde et al., 1987).
- It's useful in synthesizing chiral diamines with potential applications due to their chiral carbon and nitrogen atoms (Shainyan et al., 2002).
Pharmacological & Antiallergic Activity :
- Derivatives like Dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonate exhibit antiallergic activity, inhibiting IgE-induced rat passive cutaneous anaphylaxis (Tada et al., 1998).
- Synthesized compounds have shown moderate inhibitory activity against the fungus Candida albicans (Ramadan et al., 2019).
Chemical Process Optimization :
- Used in the synthesis of 2-phenyl-1,3-dioxan-5-ol from glycerol and benzaldehyde, showing a high conversion rate under optimal conditions (Hua-min, 2014).
- It helps bridge cis- and trans-vicinal hydroxyl groups in aminocyclitols, leading to less labile heterocyclic systems (Hasegawa & Nakajima, 1973).
Material Science & Luminescence :
- The compound connected to two pyrene moieties through flexible wires exhibits cryptochirality and can be deciphered in the photoexcited state by circularly polarized luminescence signals (Amako et al., 2015).
Solvent & Catalysis Studies :
- Studied for its solvent effects on the solvolyses of derivatives, showing dispersion behavior in various binary solvents (Nakashima et al., 1999).
- Chiral zirconium derivatives of the compound can catalyze the polymerization of ethylene and propene (Bandy et al., 1991).
Mechanism of Action
Target of Action
The compound, also known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, is a derivative of S-adenosylmethionine (SAM) which is a common cosubstrate involved in methyl group transfers . The primary targets of this compound are likely to be similar to those of SAM, which are various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .
Mode of Action
Considering its structural similarity to sam, it can be hypothesized that it might also participate in methyl group transfers, transsulfuration, and aminopropylation . These processes involve the transfer of methyl groups from the compound to an acceptor molecule, influencing cellular processes such as gene expression and redox balancing .
Biochemical Pathways
The compound is likely to be involved in biochemical pathways similar to those of SAM. SAM is known to participate in a diverse set of chemical reactions including methylation, transsulfuration, and aminopropylation . These reactions are part of various biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism .
Pharmacokinetics
A study on a similar compound, sam, suggests that the phytate anion protects sam from degradation, probably because of steric hindrance exerted by the counterion . This could imply that the compound might have similar ADME properties and bioavailability.
Result of Action
Given its structural similarity to sam, it can be hypothesized that its action might result in profound impacts on cellular biology, physiology, and ultimately diseases .
Action Environment
It is known that the stability of similar compounds, such as sam, can be improved by making more stable salts of sam . This suggests that the compound’s action might also be influenced by environmental factors such as pH, temperature, and the presence of other ions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369097 | |
Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23735-43-5 | |
Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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